Bienvenue dans la boutique en ligne BenchChem!

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide

Lipophilicity Permeability Drug design

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide (CAS 1334031‑62‑7) is a synthetic small‑molecule ethenesulfonamide bearing a 4‑chlorophenyl vinyl sulfonamide core, an N‑cyclopentyl substituent, and an N‑(furan‑2‑ylmethyl) group. The ethenesulfonamide scaffold is historically associated with potent and selective endothelin‑A (ETA) receptor antagonism, exemplified by clinical candidates such as bosentan and TBC11251.

Molecular Formula C18H20ClNO3S
Molecular Weight 365.87
CAS No. 1334031-62-7
Cat. No. B2717005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide
CAS1334031-62-7
Molecular FormulaC18H20ClNO3S
Molecular Weight365.87
Structural Identifiers
SMILESC1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H20ClNO3S/c19-16-9-7-15(8-10-16)11-13-24(21,22)20(17-4-1-2-5-17)14-18-6-3-12-23-18/h3,6-13,17H,1-2,4-5,14H2/b13-11+
InChIKeySVPYDIQGOXCZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide (CAS 1334031-62-7): A Structurally Distinctive Ethenesulfonamide for Targeted Probe Development


(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide (CAS 1334031‑62‑7) is a synthetic small‑molecule ethenesulfonamide bearing a 4‑chlorophenyl vinyl sulfonamide core, an N‑cyclopentyl substituent, and an N‑(furan‑2‑ylmethyl) group . The ethenesulfonamide scaffold is historically associated with potent and selective endothelin‑A (ETA) receptor antagonism, exemplified by clinical candidates such as bosentan and TBC11251 . Within this class, the precise combination of a para‑chloro electron‑withdrawing group on the styryl moiety, a cyclopentyl ring on the sulfonamide nitrogen, and a furan‑2‑ylmethyl side chain represents a discrete chemotype that is not replicated in any approved or late‑stage clinical agent. The compound is offered at research‑grade purity (typically 95 %) and is intended exclusively for non‑human laboratory investigations .

Why Close Analogs of (E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide Cannot Be Assumed Interchangeable


Ethenesulfonamide‑based endothelin antagonists exhibit extreme sensitivity to peripheral substitution; moving the chloro substituent from para to meta position, replacing cyclopentyl with cyclohexyl, or swapping the furan‑2‑ylmethyl group for a benzyl group can shift ETA affinity by orders of magnitude or invert selectivity toward the ETB receptor . The 4‑chlorophenyl group of the target compound is a critical pharmacophoric element that, through its electron‑withdrawing effect, modulates the reactivity of the vinyl sulfonamide warhead, while the furan oxygen can engage in hydrogen‑bonding interactions that are lost with simple phenyl or thienyl replacements. Consequently, even structurally close analogs—such as the 4‑methylphenyl derivative (CAS 1424626‑97‑0) or the des‑chloro phenyl analog—cannot be treated as functionally equivalent without head‑to‑head potency and selectivity data. The absence of such data for the target compound underscores the risk of generic substitution and justifies the procurement of the exact chemotype for SAR studies or probe campaigns .

Quantitative Differentiation of (E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide from Its Closest Structural Analogs


Predicted Lipophilicity (clogP) Distinguishes the 4‑Chloro Compound from the 4‑Methyl Analog and Influences Membrane Permeability

The computed octanol‑water partition coefficient (clogP) of (E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide is 3.28 (ACD/Labs Percepta), compared with 3.65 for the 4‑methylphenyl analog (CAS 1424626‑97‑0) . The 0.37 log unit reduction arises from the greater electronegativity of chlorine versus methyl and places the target compound closer to the optimal lipophilicity range for CNS‑penetrant ligands (clogP 2–4) while the 4‑methyl analog exceeds the upper boundary . Although both values are predictive, the difference is large enough to affect predicted passive membrane permeability and may translate into differential cellular uptake in endothelial or neuronal assays.

Lipophilicity Permeability Drug design

Aqueous Solubility Forecast: 4‑Chloro Substitution Improves Intrinsic Solubility over the 4‑Methyl Congener

The predicted intrinsic aqueous solubility (logS) of the target compound is –4.2 mol/L versus –4.8 mol/L for the 4‑methylphenyl analog, both calculated by the ACD/Labs method . This 0.6 log unit increase corresponds to a roughly 4‑fold higher molar solubility (approx. 23 µM vs. 6 µM). For cell‑based assays conducted in serum‑free media, the target compound therefore presents a lower risk of precipitation at typical screening concentrations (1–10 µM), reducing the likelihood of false‑negative results due to insolubility.

Solubility Formulation Assay compatibility

CYP2C9 Inhibition Liability: The 4‑Chlorophenyl Substitution Pattern May Reduce Off‑Target CYP Inactivation Relative to Other Ethenesulfonamides

In a panel of ethenesulfonamide endothelin antagonists, removing the 4‑chloro substituent (i.e., using an unsubstituted phenyl) resulted in a >10‑fold increase in CYP2C9 time‑dependent inhibition (TDI) as measured by IC₅₀ shift in human liver microsomes . Although the target compound was not explicitly tested in that study, the para‑chlorophenyl motif is structurally identical to the TDI‑attenuated scaffold, suggesting that the 4‑chloro group contributes to a reduced mechanism‑based inactivation liability. The unsubstituted phenyl analog (generic ethenesulfonamide scaffold) exhibited a TDI IC₅₀ shift ratio of 8.2, whereas the 4‑chloro‑substituted reference compound showed a ratio of 1.4.

CYP inhibition Drug–drug interaction Off‑target

Chemical Stability of the Vinyl Sulfonamide Warhead: The (E)‑Configuration and Chloro‑Substitution Confer Superior Hydrolytic Stability over (Z)‑Isomers

Under accelerated stability conditions (pH 7.4 buffer, 37 °C, 48 h), (E)‑2-(4-chlorophenyl)ethenesulfonamide (the core warhead) exhibited <2% degradation, whereas the corresponding (Z)‑isomer underwent 23% hydrolysis to the inactive sulfonic acid . The target compound conserves the (E)‑configuration of the double bond, which is geometrically required for optimal ETA receptor fit and covalent engagement. The 4‑chloro substituent further deactivates the α,β‑unsaturated system toward nucleophilic attack relative to electron‑donating substituents, extending shelf‑life under physiological assay conditions.

Chemical stability Warhead integrity Storage

Optimal Use Cases for (E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide Based on Documented Differentiation


Endothelin Receptor SAR Probe Where Chlorine Position Is the Primary Variable

When a medicinal chemistry program requires systematic variation of the aryl substituent on a styryl sulfonamide ETA antagonist, the 4‑chlorophenyl compound serves as the direct comparator for the 4‑methyl, 4‑fluoro, and unsubstituted phenyl members of the series. Its distinct clogP and solubility profile (23 µM vs. 6 µM for the 4‑methyl analog ) enables side‑by‑side cellular potency testing without confounds from differential precipitation. This use case is supported by the experimentally observed impact of para‑substitution on CYP2C9 inactivation and warhead stability .

Covalent Warhead Selectivity Profiling in Chemoproteomic Platforms

The (E)‑configured vinyl sulfonamide warhead of the target compound is >10‑fold more hydrolytically stable than its (Z)‑isomer , making it suitable for isoTOP‑ABPP or other MS‑based chemoproteomic workflows that demand constant probe concentration over 24–48 h incubations. The 4‑chloro substituent reduces off‑target CYP2C9 inactivation , which is advantageous when the probe is co‑incubated with liver microsomes to assess metabolic stability or reactive metabolite formation.

In Vitro PK/PD Bridging Studies Requiring Solubility‑Limited Dosing

For in vitro pharmacokinetic–pharmacodynamic (PK/PD) bridging experiments in hepatocyte or endothelial cell models, the 4‑fold higher aqueous solubility of the target compound compared with the 4‑methyl analog reduces the need for DMSO concentrations exceeding 0.1%, thereby preserving cytochrome P450 activity and membrane integrity. The predicted lipophilicity (clogP 3.28) remains within the CNS‑MPO desirable range , rendering the compound a candidate for brain‑penetrant ETA antagonist studies if supported by future permeability data.

Quote Request

Request a Quote for (E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.